

# Momelotinib metabolism cytochrome P450 pathways

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## Compound Focus: Momelotinib

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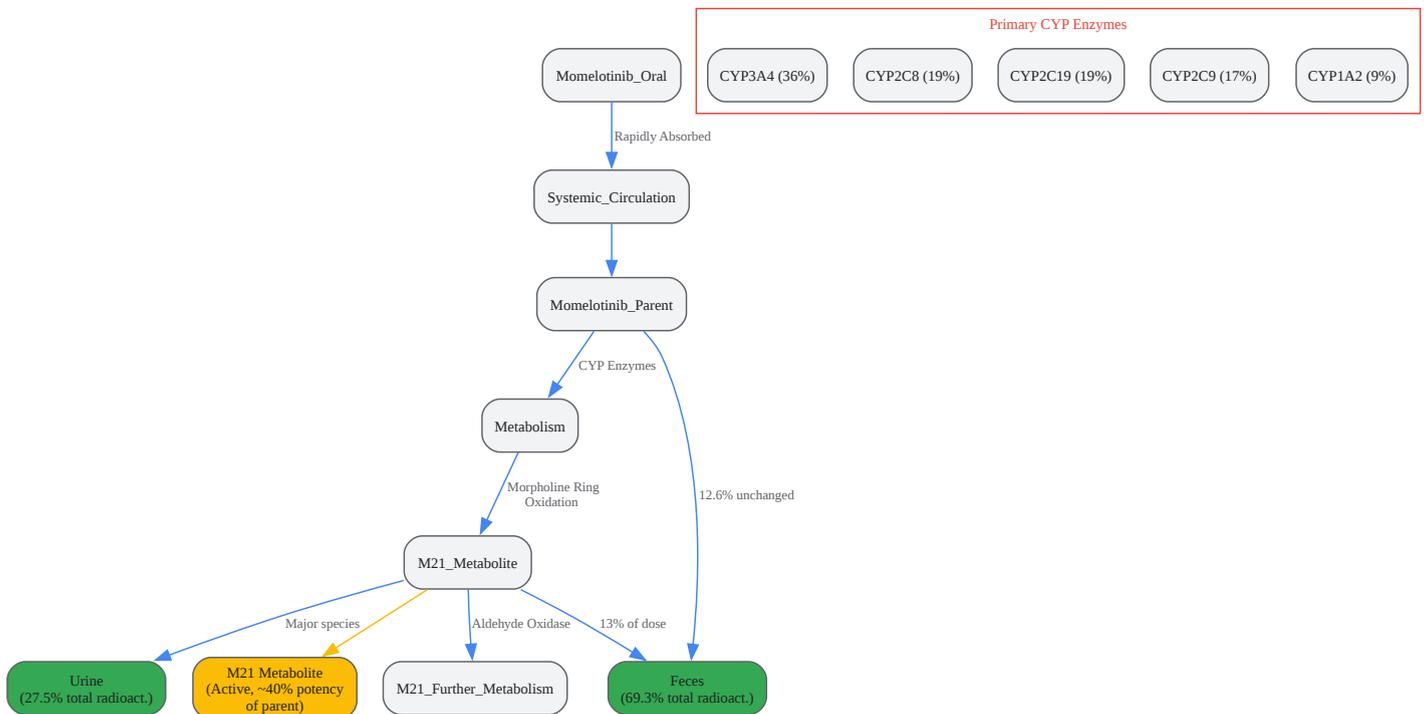
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## Metabolic Pathways and Pharmacokinetics

**Momelotinib's** disposition involves several key processes:

- **Absorption and Distribution:** **Momelotinib** is rapidly absorbed after oral administration, with a bioavailability of 97% [1]. It has a large volume of distribution (984 L) and is highly bound to plasma proteins (91%) [1].
- **Metabolism:** The primary metabolic route for **momelotinib** is oxidation of its morpholine ring by the CYP enzymes detailed above [2] [1]. This initial step leads to the formation of its major circulating metabolite, **M21** [2]. M21 subsequently undergoes further metabolism via the enzyme **aldehyde oxidase** [2] [1]. Other minor metabolic pathways include amide hydrolysis, N-dealkylation, nitrile hydrolysis, nitrile oxidation, and glucuronidation [1].
- **Elimination:** After a single oral dose of radiolabeled **momelotinib**, the majority of the radioactivity was recovered in feces (69.3%), with a smaller portion excreted in urine (27.5%) [2]. Unchanged **momelotinib** accounted for 12.6% of the dose in feces and 0.6% in urine [2]. The M21 metabolite was a significant component in both feces and urine [2]. The elimination half-life of both **momelotinib** and M21 is approximately 4 to 8 hours [1] [3].

The following diagram maps the key metabolic pathways and pharmacokinetic fate of **momelotinib** in the body:



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## Clinical Drug-Drug Interaction (DDI) Assessment

Clinical DDI studies in healthy volunteers provide crucial insights for **momelotinib**'s use in polypharmacy scenarios, which are common in its patient population [2].

**Momelotinib as a Victim Drug** The potential for medications to increase (inhibitors) or decrease (inducers) **momelotinib** exposure was tested:

- **With a strong CYP3A4 inhibitor (Ritonavir):** Coadministration resulted in no clinically relevant increase in **momelotinib** or M21 exposure [2].
- **With a strong CYP3A4 inducer (Rifampin - multiple dose):** The inducing effect was counteracted by rifampin's simultaneous inhibition of OATP1B1/B3 transporters. The net result was no significant change in **momelotinib** exposure compared to **momelotinib** alone [2].
- **With an OATP1B1/B3 inhibitor (Rifampin - single dose):** Caused a moderate increase in **momelotinib** exposure, suggesting **momelotinib** is a substrate for these hepatic uptake transporters [2].

**Momelotinib as a Perpetrator Drug** The potential for **momelotinib** to alter the exposure of co-administered drugs was also evaluated:

- **Effect on a CYP3A4 substrate (Midazolam): Momelotinib** did not alter the pharmacokinetics of midazolam or its active metabolite, indicating it is not a clinical inhibitor or inducer of CYP3A4 [2].
- **Effect on a BCRP substrate (Rosuvastatin): Momelotinib** significantly increased rosuvastatin's C<sub>max</sub> by 220% and AUC by 170%, confirming it is a potent clinical inhibitor of the BCRP transporter [2].

The table below summarizes the quantitative changes from these key clinical DDI studies:

Coadministered Drug	Change in Momelotinib Exposure	Change in Coadministered Drug's Exposure	Clinical Recommendation
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| **Ritonavir (CYP3A4 Inhibitor) | Momelotinib:** ↑14% AUC M21: ↑24% AUC | Not Applicable | No action needed [2]. | | **Rifampin (OATP1B Inhibitor) | Momelotinib:** ↑57% AUC | Not Applicable | Monitor for adverse reactions; consider **momelotinib** dose modification [2]. | | **Midazolam (CYP3A4 Substrate) |** Not Applicable | Midazolam: ↓16% AUC Metabolite: ↓16% AUC | No dose adjustment needed for CYP3A4 substrates [2]. | | **Rosuvastatin (BCRP Substrate) |** Not Applicable | Rosuvastatin: ↑170% AUC, ↑220% C<sub>max</sub> | Consider dose reduction or use alternative to BCRP substrates [2]. |

## Experimental Protocol for Key DDI Studies

The clinical DDI data is derived from a phase I, single-center, fixed-sequence, open-label, multiple-dose study in healthy volunteers [2]. The methodology for the key cohorts is outlined below.

### Overall Study Design [2]

- **Participants:** Healthy men and non-pregnant women (18-45 years, BMI 19-30 kg/m<sup>2</sup>).
- **Key Measured Parameters:** Maximum plasma concentration (C<sub>max</sub>), area under the concentration-time curve (AUC), time to reach C<sub>max</sub> (T<sub>max</sub>), and half-life (t<sub>1/2</sub>).

### Cohort-Specific Protocols [2]

- **Cohort 1 (Momelotinib as Victim of CYP3A4 Inhibition):** Participants received **momelotinib** alone and then co-administered with multiple-dose ritonavir (a strong CYP3A4 inhibitor). Pharmacokinetic parameters for **momelotinib** and M21 were compared.
- **Cohort 2 (Momelotinib as Perpetrator of BCRP):** Participants received rosuvastatin (a BCRP substrate) alone and then co-administered with multiple-dose **momelotinib**. Pharmacokinetic parameters for rosuvastatin were compared.
- **Cohort 3 (Momelotinib as Victim of Transporters/Enzymes):** Participants received **momelotinib** alone, with a single dose of rifampin (to inhibit OATP1B1/B3), and with multiple doses of rifampin (to induce CYP3A4 and inhibit OATP1B1/B3). The complex interaction was assessed by comparing these three states.
- **Cohort 4 (Momelotinib as Perpetrator of CYP3A4):** Participants received midazolam (a sensitive CYP3A4 substrate) alone and then co-administered with multiple-dose **momelotinib**. Pharmacokinetic parameters for midazolam and its metabolite were compared.

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